molecular formula C15H10N2O2 B085172 2-(Pyridin-4-yl)quinoline-4-carboxylic acid CAS No. 14228-23-0

2-(Pyridin-4-yl)quinoline-4-carboxylic acid

Cat. No. B085172
CAS RN: 14228-23-0
M. Wt: 250.25 g/mol
InChI Key: IBXRRNLSWGROLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a compound that has attracted interest in the scientific community for its potential in various applications, including coordination chemistry and material science. Its structural complexity allows for a wide range of chemical reactions and interactions, making it a subject of extensive research.

Synthesis Analysis

The compound has been synthesized through hydrothermal methods, leading to the formation of metal complexes. These complexes exhibit diverse structures, such as 1D chain structures and 3D supramolecular networks, determined by elemental analyses, IR spectra, and single-crystal X-ray diffraction analysis (Zhang et al., 2016).

Molecular Structure Analysis

Detailed crystal structure analysis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid derivatives has been conducted. The analysis reveals the compound's ability to form hydrogen bonds and aromatic ring stacking interactions, which are crucial for understanding its reactivity and interactions in various chemical contexts (Huang et al., 2010).

Chemical Reactions and Properties

The compound’s versatility in chemical reactions is showcased through its role in synthesizing a range of quinoline derivatives via catalyzed multicomponent reactions. These reactions are notable for their chemo- and regioselectivity, contributing to the compound's utility in organic synthesis (Suresh et al., 2012).

Physical Properties Analysis

The compound's physical properties, such as fluorescence and photoluminescence, have been investigated, revealing its potential in material science applications. These properties are influenced by the molecular structure and the nature of its metal complexes (Twaróg et al., 2020).

Chemical Properties Analysis

Research into the chemical properties of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid focuses on its reactivity and interaction with other molecules. This includes the synthesis of novel compounds through the functionalization of the quinoline and pyridine rings, highlighting the compound’s importance as a building block in organic chemistry (Kasatkina et al., 2021).

Scientific Research Applications

Antibacterial Investigation

  • Scientific Field: Biomedical Sciences
  • Application Summary: This compound has been used to synthesize metal complexes that have shown promising antibacterial properties .
  • Methods of Application: Four metal complexes were synthesized under hydrothermal conditions using 2-(Pyridin-4-yl)quinoline-4-carboxylic acid as a ligand . The structures of these complexes were determined by elemental analyses, IR spectra, and single-crystal X-ray diffraction analysis .
  • Results: The synthesized complexes exhibited antibacterial activities .

Synthesis of Biologically Active Quinoline Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a quinoline derivative, and quinoline derivatives have been synthesized for various biological and pharmaceutical applications .
  • Methods of Application: Various synthesis protocols have been reported for the construction of quinoline derivatives .
  • Results: Quinoline derivatives have shown potential biological and pharmaceutical activities .

Third-Generation Photovoltaics

  • Scientific Field: Material Science
  • Application Summary: Quinoline derivatives, such as 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, have been used in the development of third-generation photovoltaics .
  • Methods of Application: The degree of delocalization of the dye can be increased by extending π-spacers from quinoline to pyridocarbazole .
  • Results: This modification has potential applications in the field of photovoltaics .

Inhibitors of Alkaline Phosphatases

  • Scientific Field: Biochemistry
  • Application Summary: A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
  • Methods of Application: The synthesis of these derivatives and their evaluation as inhibitors of alkaline phosphatases is a complex process involving various chemical reactions .
  • Results: The synthesized derivatives have shown potential as potent inhibitors of alkaline phosphatases .

Treatment of Schizophrenia

  • Scientific Field: Pharmacology
  • Application Summary: Certain compounds, such as methylpyrimidyl pyrazoloquinoline, which can be synthesized from quinoline derivatives, have been identified as potent PDE10A inhibitors for schizophrenia .
  • Methods of Application: The synthesis of these compounds involves complex chemical reactions .
  • Results: The synthesized compounds have shown potential as potent PDE10A inhibitors for schizophrenia .

Synthesis of Bioactive Chalcone Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-(Pyridin-4-yl)quinoline-4-carboxylic acid has been used in the synthesis of bioactive chalcone derivatives .
  • Methods of Application: The synthesis of these derivatives involves complex chemical reactions .
  • Results: The synthesized chalcone derivatives have shown potential pharmacological activities .

properties

IUPAC Name

2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXRRNLSWGROLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161997
Record name Cinchoninic acid, 2-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)quinoline-4-carboxylic acid

CAS RN

14228-23-0
Record name Cinchoninic acid, 2-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14228-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinchoninic acid, 2-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ZPK2XZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Reactant of Route 4
2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-4-yl)quinoline-4-carboxylic acid

Citations

For This Compound
11
Citations
L Zhang, ZW Man, Y Zhang, J Hong… - Acta Chimica …, 2016 - pdfs.semanticscholar.org
Four metal complexes based on quinoline carboxylate ligand from 2-(pyridin-4-yl) quinoline-4-carboxylic acid (HL),{[ML2 (H2O) 2]· 2H2O} n (M= MnII, 1; M= CoII, 2; M= CdII, 3) and {[…
Number of citations: 6 pdfs.semanticscholar.org
K Twaróg, M Hołyńska, A Kochel - Acta Crystallographica Section C …, 2020 - scripts.iucr.org
Employment of the organic 2-(pyridin-4-yl)quinoline-4-carboxylic acid ligand with extended coordination capabilities leads to the formation of the one-dimensional copper(II) …
Number of citations: 1 scripts.iucr.org
CC Peng, JL Cape, T Rushmore… - Journal of medicinal …, 2008 - ACS Publications
CYP2C9 is a significant P450 protein responsible for drug metabolism. With the increased use of heterocyclic compounds in drug design, a rapid and efficient predrug screening of …
Number of citations: 51 pubs.acs.org
B Pallavi, RP Singh, PN Jha, S Chander… - Letters in Organic …, 2019 - ingentaconnect.com
The paper describes the synthesis of quinoline-4-carboxylic acid derivatives employing completely green methods such as the use of water as solvent and of microwave irradiation for …
Number of citations: 4 www.ingentaconnect.com
JN Sangshetti, AS Zambare, I Gonjari… - Mini-Reviews in …, 2014 - ingentaconnect.com
Pfitzinger reaction is the formation of derivative of 4-quinoline carboxylic acids from isatins or its analogs under alkaline condition. This reaction was first discovered by Pfitzinger at the …
Number of citations: 26 www.ingentaconnect.com
J Pearson, UP Dahal, D Rock, CC Peng… - Archives of biochemistry …, 2011 - Elsevier
The metabolic stability of a drug is an important property that should be optimized during drug design and development. Nitrogen incorporation is hypothesized to increase the stability …
Number of citations: 28 www.sciencedirect.com
L He, PC Jurs, C Kreatsoulas, LL Custer… - Chemical research in …, 2005 - ACS Publications
Quinolone and quinoline are known to be liver carcinogens in rodents, and a number of their derivatives have been shown to exhibit mutagenicity in the Ames test, using Salmonella …
Number of citations: 25 pubs.acs.org
KS Fathima, M Sathiyendran, K Anitha - Journal of Molecular Structure, 2019 - Elsevier
A new organic molecular complex of 3-aminoquinolinium-2-carboxybenzoate (3AQ2CB) was synthesized and grown as single crystal by employing slow evaporation solution growth …
Number of citations: 17 www.sciencedirect.com
YF Wang, XG Yi, XN Fang, J Li, Y Xu… - Inorganic and Nano …, 2020 - Taylor & Francis
A novel cadmium compound [CdL(bipy) 2 ]·6H 2 O was synthesized by hydrothermal method, and its crystal structure was determined by single-crystal X-ray diffraction. The title …
Number of citations: 2 www.tandfonline.com
UP Dahal - 2012 - search.proquest.com
Cytochrome P450 (CYP) enzymes metabolize more than 80% of clinically used drugs. Given a large role of CYP enzymes in drug metabolism, one of the goals in pharmaceutical …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.